molecular formula C16H22BNO3 B2827664 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one CAS No. 1185265-61-5

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2827664
CAS No.: 1185265-61-5
M. Wt: 287.17
InChI Key: UFJIPDFDUJOTRK-UHFFFAOYSA-N
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Description

The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic acid derivative . Boronic acids and their derivatives are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

As mentioned earlier, tetramethyl-1,3,2-dioxaborolane can participate in borylation and hydroboration reactions . The specific reactions of “1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one” are not available.


Physical and Chemical Properties Analysis

Tetramethyl-1,3,2-dioxaborolane is a liquid at room temperature with a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . The refractive index is 1.396 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound, along with similar boric acid ester intermediates, is synthesized through a three-step substitution reaction. Its structure is meticulously confirmed using a combination of FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are measured via X-ray diffraction, enabling detailed crystallographic and conformational analyses. Density Functional Theory (DFT) is employed to calculate the molecular structures, which are found to be consistent with the structures determined by single crystal X-ray diffraction. The investigation extends to the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Polymer Science

Another realm of application for derivatives of this compound is in polymer science, where they contribute to the development of deeply colored polymers with isoDPP units in the main chain. These polymers, synthesized through palladium-catalyzed polycondensation, exhibit solubility in common organic solvents and have potential applications in various fields due to their color properties and molecular weights (Welterlich, Charov, & Tieke, 2012).

Safety and Hazards

Tetramethyl-1,3,2-dioxaborolane is a highly flammable liquid and vapor. It can form flammable/explosive gas upon contact with water . Therefore, it should be stored in a cool, dry place, away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-8-13(11-12)18-10-6-9-14(18)19/h5,7-8,11H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJIPDFDUJOTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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